(3-oxo-2-benzofuran-1(3H)-ylidene)(phenyl)acetic acid
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Overview
Description
2-(3-Oxoisobenzofuran-1(3H)-ylidene)-2-phenyl-acetic Acid (E/Z Mixture) is a complex organic compound that features a unique structure combining an isobenzofuranone moiety with a phenylacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxoisobenzofuran-1(3H)-ylidene)-2-phenyl-acetic Acid typically involves the condensation of isobenzofuranone derivatives with phenylacetic acid under controlled conditions. One common method includes the use of a base catalyst to facilitate the condensation reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxoisobenzofuran-1(3H)-ylidene)-2-phenyl-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can yield simpler compounds or alter the functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-Oxoisobenzofuran-1(3H)-ylidene)-2-phenyl-acetic Acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Oxoisobenzofuran-1(3H)-ylidene)-2-phenyl-acetic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Isobenzofuranone Derivatives: Compounds with similar isobenzofuranone structures but different substituents.
Phenylacetic Acid Derivatives: Compounds with phenylacetic acid moieties but varying functional groups.
Uniqueness
2-(3-Oxoisobenzofuran-1(3H)-ylidene)-2-phenyl-acetic Acid is unique due to its combination of isobenzofuranone and phenylacetic acid structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H10O4 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
(2Z)-2-(3-oxo-2-benzofuran-1-ylidene)-2-phenylacetic acid |
InChI |
InChI=1S/C16H10O4/c17-15(18)13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)16(19)20-14/h1-9H,(H,17,18)/b14-13- |
InChI Key |
FYVAVBJZCHTYMI-YPKPFQOOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C3=CC=CC=C3C(=O)O2)/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C3=CC=CC=C3C(=O)O2)C(=O)O |
Origin of Product |
United States |
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